(4-Chlorophenyl)(2-methylphenyl)methanamine
Description
Contextualization of Diaryl(methyl)amine Scaffolds in Organic and Medicinal Chemistry
The diarylamine and its derivatives, such as diaryl(methyl)amines, represent a class of organic compounds featuring two aryl groups attached to a nitrogen atom. These structural motifs, often referred to as privileged scaffolds, are of significant interest in the fields of organic and medicinal chemistry. nih.gov Privileged structures are molecular frameworks that are able to bind to multiple biological targets, making them valuable templates in the design and discovery of new drugs. nih.gov Diaryl(methyl)amine scaffolds are found in a wide array of natural products and synthetically developed drugs, where they contribute to diverse and potent pharmacological activities. nih.gov
From a synthetic perspective, these scaffolds are valuable synthons due to their unique structural and electronic properties, which allow for the construction of complex and functionally diverse molecules. nih.gov The facile and expedient syntheses available for many diaryl derivatives further enhance their utility in research and development. nih.gov Their versatility is demonstrated by their incorporation into compounds targeting a broad spectrum of diseases. For instance, the vicinal diaryl motif is a key feature in certain COX-2 inhibitors and combretastatin (B1194345) A-4 (CA-4) analogs, which are investigated for their anti-inflammatory and anticancer properties, respectively. nih.gov The ability to readily modify the aryl rings allows chemists to fine-tune the steric and electronic properties of the molecule, enabling detailed structure-activity relationship (SAR) studies to optimize therapeutic efficacy.
Academic Significance and Research Focus on (4-Chlorophenyl)(2-methylphenyl)methanamine
This compound is a specific example of a substituted diaryl(methyl)amine that has drawn academic interest primarily as a synthetic intermediate and a subject for structural analysis. Its significance lies in its molecular architecture, which combines a 4-chlorophenyl group and a 2-methylphenyl (o-tolyl) group on a central methanamine carbon. This specific substitution pattern provides a platform for investigating how electronic effects (from the chloro- group) and steric hindrance (from the ortho-methyl group) influence the compound's reactivity and potential biological interactions.
The synthesis of closely related analogues has been reported in the scientific literature, highlighting the academic focus on developing synthetic methodologies for this class of compounds. For example, the synthesis of (4-chloro-2-methylphenyl)(4-chlorophenyl)methanamine (B2705651) has been achieved via the reaction of 4-chloro-2-methylbenzonitrile (B1345701) with a 4-chlorophenyl magnesium bromide Grignard reagent. researchgate.net This approach is indicative of the synthetic routes explored for preparing asymmetrically substituted diaryl(methyl)amines.
| Property | Value for (4-Chlorophenyl)(phenyl)methanamine nih.govfda.gov | Expected Influence of 2-Methyl Group |
|---|---|---|
| Molecular Formula | C₁₃H₁₂ClN | C₁₄H₁₄ClN |
| Molecular Weight | 217.69 g/mol | 231.72 g/mol |
| XLogP3 | 3.5 | Increased lipophilicity, higher XLogP3 value |
| Hydrogen Bond Donor Count | 1 | 1 |
| Hydrogen Bond Acceptor Count | 1 | 1 |
Research into compounds like this compound is often driven by their potential as building blocks for larger, more complex molecules with specific therapeutic applications. The diaryl(methyl)amine core is a key component in many pharmaceuticals, including antihistamines. asianpubs.org For instance, the related compound 1-[(4-chlorophenyl)phenylmethyl]piperazine is a crucial intermediate in the synthesis of the well-known antihistamine cetirizine. asianpubs.org Therefore, academic research on the synthesis and characterization of novel substituted diaryl(methyl)amines like this compound contributes to the fundamental knowledge base required for the development of new therapeutic agents.
| Compound Name | Reactants | Reported Spectroscopic Data (¹H NMR) |
|---|---|---|
| (4-chloro-2-methylphenyl)(4-chlorophenyl)methanamine | 4-chloro-2-methylbenzonitrile and 4-chlorophenyl magnesium bromide | δ 7.49-7.51 (d, 1 H), 7.37-7.40 (d, 2 H), 7.26-7.35 (m, 3 H), 7.21-7.22 (d, 1 H), 5.29 (s, 1 H), 2.08 (s, 3 H) |
Overview of Key Research Domains Pertaining to Substituted Methanamines
Substituted methanamines, a broad class of compounds that includes this compound, are foundational to numerous areas of chemical research and industry. wikipedia.org As derivatives of the simplest primary amine, methylamine, they serve as versatile chemical building blocks due to the reactivity of the amino group. wikipedia.orgamerigoscientific.com Their importance is underscored by their widespread use as intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. amerigoscientific.com
One of the primary research domains is their application in organic synthesis . Substituted amines are crucial nucleophiles in a variety of bond-forming reactions, including N-alkylation and acylation, which are fundamental steps in building molecular complexity. amerigoscientific.comorganic-chemistry.org They are particularly vital in the synthesis of heterocyclic compounds, such as pyridines, pyrroles, and indoles, which are prevalent structures in medicinal chemistry due to their diverse biological activities. amerigoscientific.commdpi.com Methodologies for synthesizing amines, such as reductive amination of carbonyl compounds or the Gabriel synthesis, are continuously being refined to improve efficiency, selectivity, and environmental sustainability. amerigoscientific.com
In medicinal chemistry , the introduction of substituted amine moieties is a common strategy for modulating the pharmacological and pharmacokinetic properties of drug candidates. The nitrogen atom can participate in hydrogen bonding and can be protonated at physiological pH, which often enhances binding affinity to biological targets and improves aqueous solubility. Diaryl(methyl)amine structures, in particular, are explored for their potential in developing novel antibacterial agents and other therapeutics. researchgate.net
A third key domain is materials science , where amine-containing compounds can be incorporated into polymers to enhance properties such as thermal stability and mechanical strength. chemimpex.com The ability of amines to act as curing agents for epoxies and as monomers in the synthesis of polyamides and polyurethanes makes them indispensable in the creation of advanced materials.
Structure
3D Structure
Properties
IUPAC Name |
(4-chlorophenyl)-(2-methylphenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN/c1-10-4-2-3-5-13(10)14(16)11-6-8-12(15)9-7-11/h2-9,14H,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBGDDJIODQHPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Attributes and Stereochemical Considerations
Systematic IUPAC Nomenclature and Derivations for (4-Chlorophenyl)(2-methylphenyl)methanamine
The formal naming of this compound under the guidelines of the International Union of Pure and Applied Chemistry (IUPAC) is derived by identifying the principal functional group and the parent hydrocarbon chain. In this molecule, the primary amine attached to a single carbon atom designates the parent structure as "methanamine". The two aromatic groups, a 4-chlorophenyl group and a 2-methylphenyl group (also known as an o-tolyl group), are treated as substituents on the carbon atom of the methanamine.
Therefore, the systematic IUPAC name is 1-(4-chlorophenyl)-1-(2-methylphenyl)methanamine . The locant "1-" is used to indicate that both aryl groups are attached to the same carbon atom of the methane (B114726) parent. However, since methanamine only has one carbon, the locant is often omitted for simplicity, leading to the commonly used name this compound.
The derivation of the IUPAC name is broken down in the table below.
| Component | Identification | Name |
| Parent Hydride | One-carbon chain | Methane |
| Principal Functional Group | -NH₂ | Amine |
| Parent Structure | Methane + Amine | Methanamine |
| Substituent 1 | Phenyl ring with chlorine at position 4 | 4-Chlorophenyl |
| Substituent 2 | Phenyl ring with methyl at position 2 | 2-Methylphenyl (o-tolyl) |
| Attachment Point | Both substituents on the carbon of methanamine | C1 |
| Systematic IUPAC Name | Combining all components | 1-(4-Chlorophenyl)-1-(2-methylphenyl)methanamine |
Conformational Analysis and Stereoisomerism in Diaryl(methyl)amines
The class of diaryl(methyl)amines, and specifically diarylmethanamines like the title compound, presents complex stereochemical features. The central carbon atom in this compound is bonded to four distinct groups: a hydrogen atom, an amino group (-NH₂), a 4-chlorophenyl ring, and a 2-methylphenyl ring. This configuration renders the central carbon a stereocenter, meaning the molecule is chiral.
Due to this chirality, the compound can exist as a pair of non-superimposable mirror images known as enantiomers. wikipedia.orgkhanacademy.org These are designated as (R)-(4-Chlorophenyl)(2-methylphenyl)methanamine and (S)-(4-Chlorophenyl)(2-methylphenyl)methanamine, based on the Cahn-Ingold-Prelog priority rules. nih.govpharmaffiliates.com The presence of this chiral center is a critical feature, as different enantiomers of a compound can exhibit distinct biological interactions. wikipedia.org
Conformational analysis of this molecule is heavily influenced by the steric hindrance imposed by the substituents. The ortho-methyl group on one of the phenyl rings creates significant spatial bulk. To minimize steric strain, the two aromatic rings cannot be coplanar. They are forced to adopt a twisted conformation, resulting in a specific dihedral angle between the planes of the two rings. This restricted rotation around the C-C bonds connecting the rings to the central carbon is a defining characteristic of hindered diaryl systems. While true atropisomerism (chirality arising from severely restricted bond rotation) is more common in diarylamines lacking a chiral center bris.ac.uk, the steric clash in this molecule dictates its preferred three-dimensional shape and the energy barrier to rotation.
| Stereochemical Concept | Description | Relevance to this compound |
| Chirality | A geometric property of a molecule that is non-superimposable on its mirror image. | The central methanamine carbon is a stereocenter bonded to four different groups. |
| Enantiomers | A pair of stereoisomers that are mirror images of each other. wikipedia.org | The compound exists as (R) and (S) enantiomers. nih.govpharmaffiliates.com |
| Conformers | Different spatial arrangements of a molecule arising from rotation about single bonds. | Rotation of the two aryl rings is sterically hindered, leading to non-planar, twisted conformations. |
| Diastereomers | Stereoisomers that are not mirror images of each other. wikipedia.org | Not applicable to this compound unless additional stereocenters are introduced. |
Influence of Substituent Position on Molecular Geometry and Reactivity
The nature and position of the chloro and methyl substituents profoundly affect the molecule's geometry and electronic properties, which in turn govern its reactivity.
Influence on Reactivity: The substituents also exert strong electronic effects that modulate the reactivity of the aromatic rings and the basicity of the amine group.
2-Methyl Group: As an alkyl group, the methyl substituent is electron-donating through induction and hyperconjugation. This effect increases the electron density of the 2-methylphenyl ring, making it more susceptible to electrophilic aromatic substitution compared to an unsubstituted benzene (B151609) ring.
| Substituent | Position | Type | Steric Effect | Electronic Effect |
| Methyl | ortho (C2) | Alkyl | High; forces ring rotation, influencing dihedral angles. | Electron-donating (inductive and hyperconjugation). |
| Chloro | para (C4) | Halogen | Low; minimal impact on molecular conformation. | Electron-withdrawing (inductive) and weakly electron-donating (resonance). |
Advanced Synthetic Strategies and Methodological Innovations
Established Synthetic Routes for (4-Chlorophenyl)(2-methylphenyl)methanamine and Analogues
The construction of the this compound framework can be achieved through several established synthetic strategies. The most prominent among these are reductive amination and pathways involving organometallic reagents.
Reductive Amination: This is one of the most widely used methods for amine synthesis due to its operational simplicity and broad substrate scope. acsgcipr.orgwikipedia.org The synthesis of this compound via this route involves a two-step process that is often performed in a single pot. wikipedia.org The reaction commences with the condensation of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the target amine. pearson.comchemistrysteps.com Two primary pathways exist for this specific target molecule:
Reaction of 4-chlorobenzaldehyde (B46862) with 2-methylaniline.
Reaction of 2-methylbenzaldehyde (B42018) with 4-chloroaniline.
The intermediate imine is typically not isolated but is reduced in situ. wikipedia.org A variety of reducing agents can be employed, ranging from complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) to catalytic hydrogenation using H₂ gas with catalysts such as palladium on carbon (Pd/C). acsgcipr.orgpearson.com
Grignard Reaction: An alternative approach involves the use of organometallic reagents, specifically Grignard reagents. mnstate.eduadichemistry.com This method allows for the formation of the diarylmethyl scaffold through a carbon-carbon bond-forming reaction. The synthesis could proceed by reacting the Grignard reagent derived from 2-bromotoluene (B146081) (2-methylphenylmagnesium bromide) with 4-chlorobenzaldehyde. This reaction yields (4-chlorophenyl)(2-methylphenyl)methanol. Subsequent conversion of the secondary alcohol to the amine, for instance, via a Mitsunobu reaction or by converting the alcohol to a leaving group followed by substitution with an amine source (e.g., ammonia), would furnish the final product.
The following table provides a comparative overview of these established routes.
Table 1: Comparison of Established Synthetic Routes
| Feature | Reductive Amination | Grignard Reaction followed by Amination |
|---|---|---|
| Starting Materials | Aldehyde (e.g., 4-chlorobenzaldehyde) and Amine (e.g., 2-methylaniline) | Aryl Halide (e.g., 2-bromotoluene), Magnesium, Aldehyde (e.g., 4-chlorobenzaldehyde) |
| Key Intermediate | Imine | Secondary Alcohol |
| Number of Steps | Typically one-pot (two-step mechanism) | Multi-step (Grignard reaction, then conversion of alcohol to amine) |
| Reagents | Mild reducing agents (e.g., NaBH₄, NaBH₃CN) or H₂/Catalyst | Magnesium metal, anhydrous solvents (e.g., diethyl ether), reagents for alcohol-to-amine conversion |
| Advantages | High atom economy, operational simplicity, often milder conditions. acsgcipr.org | Robust C-C bond formation. |
Investigation of Reaction Mechanisms and Catalytic Pathways for Formation
Understanding the underlying mechanisms is crucial for optimizing reaction conditions and developing new catalysts. The formation of this compound, particularly via reductive amination, involves well-studied mechanistic steps.
Mechanism of Reductive Amination: The reaction proceeds in two main stages: imine formation and reduction. wikipedia.orgpearson.com
Imine Formation: The process begins with the nucleophilic attack of the amine (e.g., 2-methylaniline) on the electrophilic carbonyl carbon of the aldehyde (e.g., 4-chlorobenzaldehyde). pearson.com This forms a tetrahedral intermediate known as a hemiaminal or carbinolamine. This step is reversible and typically catalyzed by weak acids. The hemiaminal then undergoes dehydration through the loss of a water molecule to form the C=N double bond of the imine (or a protonated iminium ion under acidic conditions). wikipedia.org The removal of water can drive the equilibrium towards the imine product.
Imine Reduction: The formed imine is then reduced to the final amine. The pathway for this reduction depends on the chosen methodology:
Hydride Reduction: Reagents like sodium borohydride deliver a hydride ion (H⁻) to the electrophilic imine carbon, followed by protonation of the resulting nitrogen anion to yield the secondary amine. chemistrysteps.com
Catalytic Hydrogenation: In the presence of a metal catalyst (e.g., Pd, Pt, Ni), molecular hydrogen is activated on the metal surface. The imine coordinates to the surface and is sequentially hydrogenated to the amine. scite.ai The mechanism involves the transfer of hydrogen atoms from the catalyst surface to the C=N bond. scite.ai
Catalytic Pathways: Modern synthetic methods increasingly rely on transition metal catalysts to achieve high efficiency and selectivity. rsc.org
Palladium Catalysis: Palladium on carbon (Pd/C) is a classic heterogeneous catalyst for the hydrogenation of imines. scite.ai For related diarylamine structures, palladium-catalyzed Buchwald-Hartwig amination offers a route by forming a C-N bond between an aryl halide and an amine, although this is more commonly used for N-arylation of a pre-existing amine rather than the primary construction of this specific scaffold. cmu.edunih.gov
Iridium Catalysis: Iridium complexes, particularly half-sandwich iridium complexes, are highly effective for reductive amination via transfer hydrogenation. nih.govrsc.org In this process, a hydrogen donor like formic acid or isopropanol (B130326) is used instead of H₂ gas. nih.gov The mechanism involves the formation of an iridium-hydride species, which then transfers the hydride to the imine. nih.gov These reactions can often be performed under mild conditions. nih.gov
Iron Catalysis: As a more sustainable and earth-abundant alternative, iron catalysts have been developed for reductive amination. researchgate.net Mechanistic studies suggest that the reaction can proceed through the formation of an iron-hydride intermediate, which facilitates the reduction of the imine. researchgate.net
Development of Stereoselective Synthetic Approaches
Since the central carbon atom in this compound is a stereocenter, the development of stereoselective methods to access single enantiomers is of significant importance, particularly for pharmaceutical applications. Chiral diarylmethylamines are privileged skeletons in many bioactive molecules. nih.gov The primary strategy for achieving this is the asymmetric reduction of the prochiral imine intermediate.
Catalytic Asymmetric Hydrogenation/Transfer Hydrogenation: This is a powerful method for producing enantiomerically enriched amines. researchgate.net It involves using a chiral catalyst composed of a transition metal (commonly ruthenium, rhodium, or iridium) and a chiral ligand. rsc.orgacs.org
Ruthenium-Catalyzed Transfer Hydrogenation: Noyori-type catalysts, which consist of a ruthenium center coordinated to a chiral diamine and an arene ligand, are highly effective for the asymmetric transfer hydrogenation of imines and ketones. acs.org The reduction of the imine derived from 4-chlorobenzaldehyde and 2-methylaniline using such a catalyst in the presence of a hydrogen source like a formic acid/triethylamine mixture can provide the target amine with high enantiomeric excess (ee).
Iridium-Catalyzed Hydrogenation: Chiral iridium complexes with phosphine-based ligands, such as those derived from BINAP or phosphoramidites, are also widely used for the direct asymmetric hydrogenation of imines with H₂ gas. rsc.orgnih.gov These systems often exhibit high catalytic activity and enantioselectivity for a broad range of substrates. nih.gov
Biocatalytic Approaches: Enzymes offer an environmentally friendly and highly selective alternative to metal catalysts. gctlc.org
Imine Reductases (IREDs) and Reductive Aminases (RedAms): These enzymes catalyze the asymmetric reduction of imines and the reductive amination of ketones, respectively, using a nicotinamide (B372718) cofactor (NAD(P)H) as the hydride source. frontiersin.org By screening a library of IREDs, an enzyme could be identified that reduces the imine precursor to this compound with high stereoselectivity. Reductive aminases could potentially synthesize the chiral amine directly from a ketone and an amine. frontiersin.org
The table below summarizes some approaches for stereoselective synthesis.
Table 2: Overview of Stereoselective Synthetic Approaches
| Method | Catalyst/Enzyme Type | Metal/Cofactor | Typical Chiral Ligands/Source | Enantioselectivity (ee) |
|---|---|---|---|---|
| Asymmetric Transfer Hydrogenation | Chiral Ru Complex | Ruthenium | Ts-DPEN, Amino alcohols acs.org | Often >90% |
| Asymmetric Hydrogenation | Chiral Ir Complex | Iridium | Phosphoramidites, Diphosphines (e.g., BINAP) rsc.orgnih.gov | Often >95% |
| Biocatalytic Reduction | Imine Reductase (IRED) | NAD(P)H | Protein scaffold | Can be >99% |
Green Chemistry Principles and Sustainable Methodologies in Methanamine Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for amines. rsc.orgbenthamdirect.com The goal is to develop processes that are more environmentally benign, safer, and more efficient in their use of resources. rsc.org
Atom Economy: Catalytic reductive amination is inherently more atom-economical than classical methods that use stoichiometric reagents, as it ideally only produces water as a byproduct. acsgcipr.org Catalytic hydrogenation with H₂ is particularly high in atom economy.
Use of Catalysis: Shifting from stoichiometric reducing agents (e.g., NaBH₄, which generates borate (B1201080) waste) to catalytic methods (e.g., hydrogenation or transfer hydrogenation) is a core green strategy. rsc.org Catalysts are used in small amounts and can often be recycled and reused, especially heterogeneous catalysts like Pd/C.
Safer Solvents and Reagents: Research focuses on replacing hazardous solvents with greener alternatives like alcohols (methanol, ethanol) or even water. nih.gov The use of H₂ gas, while flammable, can be managed safely on an industrial scale and is preferable to metal hydrides that can have violent reactions with water. Transfer hydrogenation avoids the need for high-pressure H₂ gas by using liquid hydrogen donors. organic-chemistry.org
Renewable Feedstocks and Biocatalysis: While the starting materials for this compound are derived from petrochemicals, the broader field of amine synthesis is exploring the use of bio-based precursors. rsc.orgrsc.org The use of enzymes (biocatalysis) as described in the previous section is a key aspect of green chemistry, as these reactions are performed in water under mild conditions and are highly selective, reducing byproduct formation. frontiersin.org
Energy Efficiency: Developing catalysts that operate under milder conditions (lower temperature and pressure) reduces the energy consumption of the process. organic-chemistry.org For example, many modern iridium and ruthenium catalysts for transfer hydrogenation are effective at or near room temperature. researchgate.net
Optimization of Reaction Conditions and Yield for Research Scale Synthesis
For research and development purposes, the optimization of reaction conditions is critical to maximize yield, purity, and reproducibility on a laboratory scale. Key parameters for the reductive amination synthesis of this compound are systematically varied to find the optimal outcome.
Catalyst and Ligand Selection: The choice of catalyst is paramount. For catalytic hydrogenation, the activity can be tuned by the metal (Pd, Pt, Rh) and the support (carbon, alumina). For asymmetric synthesis, screening different chiral ligands is essential to find the best match for the specific imine substrate to maximize enantioselectivity.
Solvent: The solvent can significantly influence reaction rates and selectivity. Protic solvents like methanol (B129727) or ethanol (B145695) are common for reductive aminations using borohydrides and for many transfer hydrogenation reactions. nih.gov Aprotic solvents like toluene (B28343) or THF may also be used. researchgate.net
Temperature and Pressure: While some hydrogenations require elevated temperature and pressure, many modern catalytic systems are designed to operate under milder conditions. organic-chemistry.org Optimization involves finding the lowest temperature and pressure at which the reaction proceeds at a reasonable rate to minimize energy use and potential side reactions.
Stoichiometry of Reagents: The ratio of the amine to the aldehyde can be adjusted. Using a slight excess of the amine can help drive the imine formation equilibrium. The amount of the reducing agent is also critical; an insufficient amount will lead to incomplete reaction, while a large excess is wasteful and can lead to side reactions, such as the reduction of the starting aldehyde to an alcohol. acsgcipr.org
The following interactive table illustrates a hypothetical optimization study for a reductive amination reaction.
Table 3: Hypothetical Optimization of a Reductive Amination Reaction
| Entry | Reducing Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaBH₄ (1.5) | Methanol | 25 | 12 | 75 |
| 2 | NaBH₄ (1.5) | Methanol | 0 | 24 | 68 |
| 3 | NaBH₃CN (1.5) | Methanol, pH 6 | 25 | 12 | 85 |
| 4 | H₂ (1 atm), 5% Pd/C | Ethanol | 25 | 24 | 92 |
| 5 | H₂ (1 atm), 5% Pd/C | Ethanol | 50 | 8 | 95 |
This systematic approach allows researchers to identify the optimal conditions for producing this compound in high yield and purity for further study. researchgate.netorganic-chemistry.org
Sophisticated Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For (4-Chlorophenyl)(2-methylphenyl)methanamine, both ¹H and ¹³C NMR spectroscopy would provide critical information about the connectivity and chemical environment of each atom.
In the absence of direct experimental spectra for this compound, data from analogous compounds can provide valuable insights into the expected chemical shifts. For instance, in a related imine, N-(2-methylbenzylidene)-1-(o-tolyl)methanamine, the protons of the methyl groups appear as singlets around 2.39 and 2.50 ppm, while the methylene (B1212753) protons (CH2) are observed as a singlet at approximately 4.83 ppm. rsc.org The aromatic protons typically resonate in the range of 7.17-7.93 ppm. rsc.org For this compound, similar shifts are anticipated, with the methine proton (CH) signal being a key diagnostic peak.
The ¹³C NMR spectrum is equally informative. In the aforementioned analogue, the methyl carbons resonate around 19.1 and 19.2 ppm, and the methylene carbon is found at 63.1 ppm. rsc.org The aromatic carbons, including the imine carbon, are observed between 125.9 and 160.4 ppm. rsc.org For this compound, the carbon spectrum would be expected to show distinct signals for the methyl group, the methine carbon, and the aromatic carbons of both the 4-chlorophenyl and 2-methylphenyl rings. The presence of the electron-withdrawing chlorine atom would slightly deshield the carbons of the chlorophenyl ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogous Compounds
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methyl Protons (-CH₃) | ~ 2.3 - 2.5 | ~ 19 - 22 |
| Methine Proton (-CH) | ~ 4.5 - 5.0 | ~ 60 - 65 |
| Amine Protons (-NH₂) | Broad singlet, ~ 1.5 - 3.0 | - |
| Aromatic Protons | ~ 7.0 - 7.5 | ~ 125 - 145 |
Note: These are predicted values based on data from structurally similar compounds and general NMR principles. Actual experimental values may vary.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups.
The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methine groups would be found just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would produce a series of sharp peaks between 1450 and 1600 cm⁻¹. A significant band corresponding to the C-N stretching vibration would likely be present in the 1020-1250 cm⁻¹ region. Finally, the C-Cl stretching vibration of the chlorophenyl group is expected in the fingerprint region, typically between 700 and 850 cm⁻¹.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be characterized by absorption bands corresponding to π → π* transitions of the aromatic rings. The presence of the chlorine and methyl substituents on the phenyl rings would be expected to cause a slight bathochromic (red) shift of the absorption maxima compared to unsubstituted diphenylmethanamine.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₄H₁₄ClN), the expected exact mass can be calculated with high precision, allowing for unambiguous confirmation of its molecular formula.
In addition to providing the molecular ion peak, mass spectrometry also reveals characteristic fragmentation patterns that offer further structural information. Under electron ionization (EI), the molecular ion of this compound would likely undergo fragmentation through several pathways. A common fragmentation pathway for benzylamines is the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), which would lead to the formation of stable benzylic cations.
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment Ion | Notes |
| 231/233 | [C₁₄H₁₄ClN]⁺ | Molecular ion peak (M⁺), showing the characteristic 3:1 isotopic pattern for chlorine. |
| 125/127 | [C₇H₆Cl]⁺ | 4-chlorobenzyl cation, resulting from cleavage of the bond between the methine carbon and the 2-methylphenyl ring. |
| 106 | [C₇H₇]⁺ | Tropylium ion, a common fragment in the mass spectra of compounds containing a benzyl (B1604629) group. |
| 91 | [C₇H₇]⁺ | Benzyl cation, potentially formed through rearrangement. |
The relative abundances of these fragment ions would provide further evidence for the proposed structure.
X-ray Diffraction Analysis for Solid-State Molecular Architecture and Crystal Packing
While a crystal structure for this compound itself is not publicly available, analysis of a related, more complex molecule, 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole, provides insight into the typical geometric parameters of the (4-chlorophenyl) and (2-methylphenyl) moieties. nih.gov In this structure, the dihedral angle between the mean planes of the 4-chlorophenyl and 2-methylphenyl rings is 77.4(3)°. nih.gov This significant twist is expected due to steric hindrance between the two bulky aromatic groups.
For this compound, a similar non-planar conformation is anticipated. The crystal packing would likely be influenced by N-H···N or N-H···Cl hydrogen bonds involving the amine group, as well as π-π stacking interactions between the aromatic rings of adjacent molecules. A detailed X-ray diffraction study would be necessary to definitively determine these structural features.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules. For (4-Chlorophenyl)(2-methylphenyl)methanamine, DFT calculations could elucidate fundamental properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).
These calculations would provide insight into the molecule's reactivity. For instance, the HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. The MEP map would visualize electron-rich and electron-deficient regions, predicting sites susceptible to electrophilic or nucleophilic attack. While specific DFT studies on this exact molecule are not readily found, such analyses are routinely performed on related aromatic amines to understand their chemical behavior. researchgate.netresearchgate.net
Table 1: Potential Quantum Chemical Descriptors for this compound
| Descriptor | Theoretical Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. |
| Molecular Electrostatic Potential (MEP) | Maps charge distribution, predicting sites for intermolecular interactions. |
| Mulliken Atomic Charges | Calculates the partial charge on each atom, offering insights into local reactivity. |
Molecular Modeling and Dynamics Simulations for Conformational Studies
Molecular modeling and molecular dynamics (MD) simulations are essential for understanding the three-dimensional structure and dynamic behavior of a molecule. For a flexible molecule like this compound, these methods can explore its conformational landscape—the various spatial arrangements of its atoms.
The presence of the 2-methyl group introduces steric hindrance, which significantly influences the preferred orientation (conformation) of the phenyl rings relative to each other. MD simulations could model the molecule's movement over time in different environments (e.g., in a vacuum or in a solvent), revealing the most stable, low-energy conformations and the energy barriers between them. This information is critical as the biological activity of a molecule is often dependent on its ability to adopt a specific shape to fit into a receptor's binding site.
In Silico Prediction of Physiochemical Properties and Molecular Descriptors
In silico methods allow for the prediction of a wide range of physicochemical properties and molecular descriptors without the need for laboratory experiments. These computational tools are vital in early-stage drug discovery for screening large numbers of compounds. researchgate.net For this compound, various properties can be calculated using established algorithms and quantitative structure-property relationship (QSPR) models.
While a comprehensive experimental dataset for this specific compound is not available, predictive models can estimate key parameters. For the related compound, (4-chlorophenyl)(4-methylphenyl)methanamine, a predicted XlogP value of 3.5 has been reported, indicating its lipophilicity. uni.lu Similar predictions for the target compound would be feasible using computational software.
Table 2: Predicted Physicochemical Properties and Molecular Descriptors
| Property/Descriptor | Definition | Predicted Value (Illustrative) |
| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | 231.72 g/mol |
| XlogP3 | A measure of lipophilicity (oil/water partition coefficient). | ~3.7 |
| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms; predicts drug transport properties. | 26.02 Ų |
| Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms (N, O). | 1 |
| Hydrogen Bond Acceptors | The number of electronegative atoms (N, O) with lone pairs. | 1 |
| Rotatable Bonds | The number of bonds that allow free rotation, indicating molecular flexibility. | 2 |
Computational Approaches to Structure-Activity Relationship (SAR) Prediction and Ligand Design
Computational methods are integral to understanding the structure-activity relationship (SAR), which links the chemical structure of a molecule to its biological effect. Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate variations in molecular descriptors with changes in biological activity. nih.govmdpi.com
Should this compound be part of a series of compounds tested for a specific biological activity, a QSAR model could be developed. nih.gov This model would identify which structural features are critical for activity. For example, a model might reveal that the position of the methyl group (ortho, meta, or para) and the presence of the chloro substituent are key determinants of potency. Such insights are invaluable for ligand design, guiding the synthesis of new, more effective molecules by modifying the parent structure to enhance desired properties and reduce unwanted ones. mdpi.com
Mechanistic Studies of Molecular Interactions in Non Clinical Contexts
In Vitro Enzyme Inhibition/Activation Mechanisms
Detailed experimental studies on the direct enzymatic inhibition or activation by (4-Chlorophenyl)(2-methylphenyl)methanamine are not extensively documented. However, the structural motifs of a chlorophenyl and a methylphenyl group attached to a methanamine core are present in various compounds that have been investigated for their effects on enzyme activity.
Research on analogous compounds often involves assays to determine key kinetic parameters. These studies are crucial for understanding how a compound might interfere with an enzyme's catalytic cycle. For instance, competitive inhibitors will typically increase the Michaelis constant (K_m) without affecting the maximum velocity (V_max), while non-competitive inhibitors decrease V_max without altering K_m. Mixed inhibitors affect both parameters.
In the absence of direct data, the potential for this compound to act as an enzyme inhibitor could be preliminarily assessed using in silico methods, followed by in vitro validation. Such in vitro assays would typically involve incubating the compound with a purified enzyme and its substrate and measuring the rate of product formation. Enzymes that could be of interest for screening, based on the compound's structure, might include monoamine oxidases or various cytochrome P450 enzymes, given the amine structure and aromatic rings.
Table 1: Illustrative Data from a Hypothetical In Vitro Enzyme Inhibition Assay
| Enzyme Target | Compound Concentration (µM) | Inhibition (%) | IC₅₀ (µM) | Mechanism of Inhibition |
| Monoamine Oxidase A | 10 | 45 | 12.5 | Competitive |
| Cytochrome P450 2D6 | 10 | 60 | 8.2 | Non-competitive |
This table is for illustrative purposes to show the type of data generated from in vitro enzyme inhibition studies and does not represent actual experimental results for this compound.
Molecular Recognition and Binding Mechanisms with Biological Receptors (Non-Human or In Vitro)
The interaction of this compound with biological receptors is another area where direct experimental evidence is sparse. However, the diarylmethanamine scaffold is a component of molecules known to interact with various receptors, including neurotransmitter transporters and G-protein coupled receptors.
Molecular recognition is governed by the principles of ligand-receptor binding, where the affinity of a compound for a receptor is quantified by its dissociation constant (K_d) or its inhibition constant (K_i). In vitro radioligand binding assays are a common method to determine these values. These assays involve competing the unlabeled compound against a radiolabeled ligand known to bind to the receptor of interest.
For a compound like this compound, its potential to bind to receptors such as dopamine, serotonin, or norepinephrine (B1679862) transporters could be investigated using membrane preparations from cells expressing these receptors. The resulting data would provide insights into its receptor binding profile and selectivity.
Table 2: Representative Data from a Hypothetical In Vitro Receptor Binding Assay
| Receptor Target | Radioligand | K_i (nM) |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 150 |
| Serotonin Transporter (SERT) | [³H]Citalopram | 85 |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | 220 |
This table is for illustrative purposes to show the type of data generated from in vitro receptor binding studies and does not represent actual experimental results for this compound.
Modulatory Effects on Defined Cellular Pathways (In Vitro Models)
The ability of a compound to modulate cellular pathways is a downstream consequence of its interaction with molecular targets like enzymes or receptors. While specific studies on the effects of this compound on cellular pathways are not available, we can infer potential areas of investigation based on its structure.
For instance, if this compound were to interact with monoamine transporters, it could modulate signaling pathways regulated by neurotransmitters like dopamine, serotonin, or norepinephrine. In vitro studies to investigate such effects could involve cell-based assays that measure second messenger levels (e.g., cAMP), gene expression changes, or cell viability in response to the compound.
Cultured cell lines expressing specific receptors would be valuable tools. For example, if binding to a G_s-coupled receptor is hypothesized, an increase in intracellular cAMP levels would be expected. Conversely, interaction with a G_i-coupled receptor would likely lead to a decrease in cAMP.
Ligand-Target Docking and Interaction Energetics
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. This method can provide valuable insights into the binding mode and the key molecular interactions that stabilize the ligand-target complex.
In the absence of experimental data for this compound, molecular docking simulations could be employed to predict its potential biological targets and binding affinities. Such studies would involve creating a 3D model of the compound and docking it into the crystal structures of various proteins.
The results of docking studies are often expressed as a docking score, which is an estimation of the binding free energy. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, can be visualized and analyzed. For this compound, the chlorine atom on one phenyl ring and the methyl group on the other would likely play significant roles in defining its binding specificity and affinity.
Table 3: Example of Molecular Docking Results for a Structurally Related Compound with a Hypothetical Protein Target
| Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interactions |
| Human Dopamine Transporter (4XP4) | -8.5 | Asp79, Phe326, Val152 | Hydrogen bond, Pi-Pi stacking, Hydrophobic |
| Human Serotonin Transporter (5I6X) | -9.2 | Tyr95, Ile172, Phe335 | Pi-Pi stacking, Hydrophobic |
This table presents hypothetical data to illustrate the output of a molecular docking study and does not represent actual results for this compound.
Pre Clinical Biological Activity Profiles in Vitro and Non Human Models
Antimicrobial Activity (Antibacterial, Antifungal) in Laboratory Assays
No studies reporting the in vitro antibacterial or antifungal activity of (4-Chlorophenyl)(2-methylphenyl)methanamine were identified. While research has been conducted on various derivatives of substituted diphenylmethanamine for their antimicrobial properties, specific data for this compound is not available in the reviewed literature.
In Vitro Antineoplastic (Anticancer) Potency in Cell Lines
There is currently no published research detailing the in vitro antineoplastic or anticancer potency of this compound in any human or animal cell lines. Investigations into the anticancer potential of compounds containing chlorophenyl and methylphenyl moieties exist for other molecular scaffolds, but data for the specific compound is absent.
Activity in Parasitic Disease Models (e.g., Anti-Chagas Disease)
No preclinical studies on the efficacy of this compound in parasitic disease models, such as those for Chagas disease caused by Trypanosoma cruzi, have been found in the public domain. The potential of this compound as an antiparasitic agent remains uninvestigated.
Other Investigational Biological Activities in Non-Human Systems (e.g., Anti-HIV)
There is no available scientific literature on other investigational biological activities of this compound in non-human systems, including any potential anti-HIV activity.
Structure Activity Relationship Sar Studies and Rational Analogue Design
Rational Design and Synthesis of (4-Chlorophenyl)(2-methylphenyl)methanamine Analogues and Derivatives
The rational design of analogues of this compound is centered on the diarylmethylamine scaffold. This structural motif is present in numerous biologically active compounds, and its modification offers a pathway to modulate pharmacological activity. The design process involves the strategic alteration of various parts of the molecule, including the substituents on the aromatic rings and the nature of the amine functionality, to probe interactions with biological targets. nih.govnih.gov
The synthesis of these analogues often involves multi-step chemical processes. A common synthetic route to creating diarylmethanamines involves the reaction of a substituted benzonitrile (B105546) with a Grignard reagent, followed by reduction of the resulting imine. For instance, the synthesis of related compounds such as (4-chloro-2-methylphenyl)(4-chlorophenyl)methanamine (B2705651) has been reported. researchgate.net This specific analogue was synthesized using 4-chloro-2-methylbenzonitrile (B1345701) and a 4-chlorophenyl magnesium bromide Grignard reagent. researchgate.net Similarly, other derivatives can be created by varying the starting benzonitrile and Grignard reagents. researchgate.net An alternative approach is the reductive amination of a corresponding benzophenone (B1666685) derivative.
The table below illustrates examples of synthesized diarylmethanamine analogues and their starting materials, demonstrating the modularity of the synthetic approach. researchgate.net
| Compound Name | Starting Benzonitrile | Grignard Reagent | Yield (%) |
| (4-chloro-2-methylphenyl)(4-chlorophenyl)methanamine | 4-chloro-2-methylbenzonitrile | 4-chlorophenyl magnesium bromide | Not specified |
| (4-chlorophenyl)(2,4-dimethylphenyl)methanamine | 2,4-dimethylbenzonitrile | 4-chlorophenyl magnesium bromide | 29.62 |
| Diphenylmethanamine | Benzonitrile | Phenyl magnesium bromide | 35.42 |
This table is based on synthetic examples of related diarylmethanamine compounds.
Impact of Substituent Variations on Observed Biological Activities in Non-Human Models
The biological activity of diarylmethylamine derivatives is highly sensitive to the nature and position of substituents on the aromatic rings. SAR studies on related classes of compounds have shown that modifications to these rings can profoundly influence potency and selectivity. The chlorine atom at the para-position of one phenyl ring and the methyl group at the ortho-position of the second phenyl ring in this compound are key features that can be systematically varied.
Studies on other molecular scaffolds provide insights into how such substitutions can affect biological outcomes. For example, in a series of inhibitors for human equilibrative nucleoside transporters (ENTs), the presence and position of a halogen substituent on a phenyl ring were found to be essential for inhibitory activity. polyu.edu.hkfrontiersin.org Similarly, the addition of a methyl group to an aromatic ring could restore or enhance inhibitory activity that was lost by other modifications. polyu.edu.hkfrontiersin.org In another study on TRPV1 antagonists, modifying the substituents on phenyl rings from a t-butyl group to various other alkyl or bicyclic groups led to significant changes in receptor binding affinity and antagonist potency. researchgate.netnih.gov
These examples underscore the principle that even minor changes, such as altering the position or type of substituent (e.g., from methyl to ethyl, or chloro to fluoro), can lead to significant variations in biological effects by altering the molecule's electronic properties, lipophilicity, and steric profile, which in turn affects its fit and interaction with the target protein. polyu.edu.hkresearchgate.net
The following table summarizes general trends observed in SAR studies of various compound classes, which can be extrapolated to guide the design of this compound analogues.
| Structural Modification | General Impact on Biological Activity (in various models) | Rationale for Activity Change |
| Halogen Substitution (e.g., Cl, F) | Often essential for or enhances potency. polyu.edu.hkfrontiersin.org | Alters electronic properties and can form specific halogen bonds with the target. |
| Alkyl Group (e.g., -CH3, -C2H5) | Can increase or decrease activity depending on position and size. polyu.edu.hkfrontiersin.org | Affects lipophilicity and can provide favorable van der Waals interactions in hydrophobic pockets. |
| Positional Isomerism (ortho, meta, para) | Activity is highly dependent on substituent position. polyu.edu.hk | Determines the three-dimensional shape and the correct orientation for binding to the biological target. |
| Ring Replacement (e.g., phenyl to naphthyl) | Can abolish or significantly alter activity and selectivity. polyu.edu.hkfrontiersin.org | Changes the overall size, shape, and electronic distribution of the molecule. |
This table illustrates general principles from SAR studies on various compounds and does not represent specific data for this compound.
Stereochemical Influences on Molecular Recognition and Biological Efficacy
The central carbon atom in this compound, which is bonded to the two phenyl rings, a hydrogen atom, and the amino group, is a chiral center. Consequently, the compound exists as a pair of enantiomers: (R)-(4-Chlorophenyl)(2-methylphenyl)methanamine and (S)-(4-Chlorophenyl)(2-methylphenyl)methanamine.
Stereochemistry is a critical factor in molecular recognition by biological systems, as receptors, enzymes, and other protein targets are themselves chiral. nih.govnih.gov The differential interaction of enantiomers with these targets can lead to significant differences in their biological activity, a phenomenon known as stereoselectivity. One enantiomer may exhibit the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable effects. nih.gov
For example, studies on a compound with two asymmetric centers revealed that each of the four possible stereoisomers possessed a distinct pharmacological profile, with one isomer showing a significantly better combination of activities than the others. nih.gov In another case involving a histamine (B1213489) H3 receptor antagonist, one stereoisomer displayed superior in vitro affinity for the receptor compared to the other three. nih.gov These findings highlight the importance of synthesizing and testing individual stereoisomers to identify the most active and selective agent (the eutomer). The synthesis of single enantiomers often requires asymmetric synthesis techniques or chiral resolution of a racemic mixture.
While specific studies on the separate stereoisomers of this compound are not detailed in the provided search results, the established principles of medicinal chemistry strongly suggest that the (R) and (S) enantiomers would exhibit different biological activities due to diastereomeric interactions at the chiral binding site of a biological target.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. fiveable.melongdom.org The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds are dependent on the variations in their physicochemical properties. fiveable.melongdom.org These models are powerful tools in drug design, enabling the prediction of the activity of novel or yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts and reducing costs. fiveable.menih.gov
The development of a QSAR model involves several key steps: libretexts.org
Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled.
Descriptor Calculation: Various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological properties.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors (independent variables) with biological activity (dependent variable). longdom.orgnih.gov
Model Validation: The predictive power of the model is rigorously tested using statistical validation techniques, often involving an external set of compounds not used in the model's creation. nih.gov
For a series of this compound analogues, a QSAR study could be employed to predict their activity against a specific biological target. By systematically varying substituents on the phenyl rings and correlating these changes with activity, a predictive model could be generated.
The table below lists examples of molecular descriptors that could be used in a QSAR study of this compound analogues.
| Descriptor Class | Example Descriptors | Information Encoded |
| Electronic | Hammett constants (σ), Partial atomic charges | Describes the electron-donating or withdrawing nature of substituents. |
| Hydrophobic | LogP (Partition coefficient), Molar refractivity (MR) | Quantifies the lipophilicity of the molecule, affecting membrane permeability and hydrophobic interactions. |
| Steric/Topological | Molecular Weight, Molar Volume, Connectivity indices | Describes the size, shape, and degree of branching of the molecule. |
| Quantum Chemical | HOMO/LUMO energies, Dipole moment | Provides detailed information on the electronic structure and reactivity of the molecule. |
This table presents examples of descriptor types commonly used in QSAR studies.
Such a model could reveal, for instance, that high activity is correlated with an electron-withdrawing substituent at the para-position of one ring and a specific steric bulk at the ortho-position of the other, providing a clear rationale for the design of more potent analogues. nih.gov
Advanced Analytical Methodologies for Research Purity and Quantification
Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC)
Chromatographic methods are indispensable for the separation and purity assessment of (4-Chlorophenyl)(2-methylphenyl)methanamine. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques, each offering distinct advantages for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC):
Reverse-phase HPLC (RP-HPLC) is a primary method for determining the purity of this compound. A C18 column is typically effective for the separation of the compound from non-polar impurities. The selection of the mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution, is optimized to achieve efficient separation. A simple, fast, and selective stability-indicating RP-HPLC method can be applied to monitor the degradation and appearance of impurities. researchgate.net For analogous compounds, chromatographic separation has been successfully achieved on a C18 column (150×4.6 mm i.d., 5 μm) with a mobile phase consisting of acetonitrile and a phosphate (B84403) buffer at a specific pH, using isocratic elution at a controlled flow rate and temperature. researchgate.net Detection is commonly performed using a UV/VIS detector at a wavelength where the analyte exhibits maximum absorbance, which for aromatic compounds is often in the range of 200-300 nm. researchgate.netsielc.com
Gas Chromatography (GC):
GC is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. The choice of the capillary column is critical, with non-polar or medium-polarity stationary phases being suitable. Temperature programming of the GC oven allows for the separation of impurities with different boiling points. For thermally labile compounds, the use of shorter analytical columns can decrease compound degradation in the GC oven during chromatographic separation. nih.gov Detection is often carried out using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both identification and quantification of the compound and any related impurities. nih.gov
| Parameter | HPLC | GC |
|---|---|---|
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Capillary Column (e.g., DB-5, HP-1) |
| Mobile Phase/Carrier Gas | Acetonitrile/Methanol and Buffered Water | Helium, Hydrogen, or Nitrogen |
| Detection | UV/Vis (e.g., 225 nm) | FID or MS |
| Temperature | Ambient or controlled (e.g., 30 °C) | Programmed oven temperature |
| Flow Rate | e.g., 1.0 mL/min | e.g., 1-2 mL/min |
Quantitative Spectroscopic Methods for Concentration Determination
Spectroscopic methods provide a rapid and non-destructive means of quantifying this compound in solution.
UV-Visible Spectroscopy:
UV-Visible spectroscopy is a straightforward method for determining the concentration of the compound in a solution. The presence of aromatic rings in the structure of this compound results in characteristic UV absorbance. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Quantitative NMR (qNMR) is a highly accurate method for determining the concentration of a substance. By integrating the signals of the target compound relative to a certified internal standard of known concentration, a precise and accurate quantification can be achieved. Both ¹H NMR and ¹³C NMR can be utilized for the structural characterization and quantification of this compound. researchgate.net The chemical shifts observed in the NMR spectrum provide confirmation of the molecular structure. researchgate.net
| Method | Principle | Key Considerations |
|---|---|---|
| UV-Visible Spectroscopy | Beer-Lambert Law (Absorbance vs. Concentration) | Requires a chromophore, potential for interference from absorbing impurities. |
| Quantitative NMR (qNMR) | Signal integration relative to an internal standard | High accuracy and precision, requires a suitable internal standard. |
Development and Validation of Analytical Methods for Research-Grade Samples
The development and validation of analytical methods are crucial for ensuring the reliability of data for research-grade samples. Method validation is performed according to guidelines such as those from the International Council for Harmonisation (ICH). researchgate.net
Method Development:
The development of an analytical method involves optimizing various parameters to achieve the desired performance. For an HPLC method, this includes selecting the appropriate column, mobile phase composition, flow rate, and detector wavelength. jchr.org For a GC method, optimization of the column type, temperature program, and carrier gas flow rate is necessary. The goal is to develop a method that is selective for the analyte and separates it from all potential impurities.
Method Validation:
A validated analytical method provides assurance of its reliability. The validation process includes the assessment of several key parameters: jchr.org
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. jchr.org
Accuracy: The closeness of the test results obtained by the method to the true value. jchr.org
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). jchr.org
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. jchr.org
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
| Parameter | Description |
|---|---|
| Specificity | Ensures the signal is from the analyte of interest. |
| Linearity | Demonstrates a proportional response to concentration. |
| Accuracy | Closeness of results to the true value. |
| Precision | Reproducibility of results. |
| LOD/LOQ | Defines the sensitivity of the method. |
| Robustness | Reliability under varied conditions. |
Characterization of Research-Related Impurities and Degradation Products
The identification and characterization of impurities and degradation products are critical for understanding the stability and purity profile of this compound.
Potential Impurities:
Impurities in a research-grade sample can originate from the synthetic process. These can include unreacted starting materials, intermediates, by-products of the reaction, and reagents used in the synthesis. For instance, in the synthesis of related compounds, process-related impurities have been identified. researchgate.net The specific impurities present will depend on the synthetic route employed.
Degradation Products:
Degradation of the compound can occur under various stress conditions such as exposure to light, heat, humidity, and oxidizing agents. Forced degradation studies are often performed to identify potential degradation products and to establish the stability-indicating nature of the analytical method. Common degradation pathways for amines include oxidation and photolytic degradation.
Characterization Techniques:
The characterization of impurities and degradation products often requires a combination of chromatographic and spectroscopic techniques. HPLC coupled with mass spectrometry (LC-MS) and GC-MS are powerful tools for the separation and identification of these minor components. The mass spectrometer provides molecular weight and fragmentation information, which aids in the elucidation of the structures of the unknown compounds. NMR spectroscopy can also be used to confirm the structures of isolated impurities.
| Technique | Application |
|---|---|
| LC-MS | Separation and identification of non-volatile impurities. |
| GC-MS | Separation and identification of volatile impurities. |
| NMR Spectroscopy | Structural elucidation of isolated impurities. |
| Forced Degradation Studies | Identification of potential degradation products. |
Contextual Applications and Broader Academic Significance
Role as a Key Intermediate in Complex Organic Synthesis
(4-Chlorophenyl)(2-methylphenyl)methanamine serves as a valuable intermediate in the synthesis of more complex molecular architectures. Its bifunctional nature, possessing both aromatic rings with distinct electronic properties and a reactive amine group, allows for a variety of subsequent chemical transformations. The presence of the chloro and methyl substituents on the phenyl rings provides sites for further functionalization or can be used to modulate the steric and electronic properties of the final products.
This compound is particularly useful in the construction of novel heterocyclic systems and in the synthesis of pharmacologically active molecules. The diarylmethanamine scaffold is a common motif in many biologically active compounds, and this compound offers a specific substitution pattern that can be exploited to fine-tune the properties of the target molecules. For instance, it can be a precursor for the synthesis of certain classes of substituted piperidines and other nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry.
Integration into Chemical Libraries and Compound Screening Efforts for Research
Chemical libraries, which are vast collections of diverse small molecules, are essential tools in modern drug discovery and chemical biology. This compound and its derivatives are often included in these libraries due to their potential to interact with a wide range of biological targets. The specific arrangement of its functional groups—a hydrogen bond donor (the amine group), and hydrophobic and halogenated aromatic rings—provides a unique three-dimensional pharmacophore that can be recognized by various enzymes and receptors.
When integrated into compound screening efforts, this molecule can serve as a starting point for identifying new lead compounds. High-throughput screening campaigns can rapidly assess the biological activity of thousands of compounds, and the presence of this compound in these libraries increases the chemical diversity and the probability of finding a "hit." Subsequent medicinal chemistry efforts can then focus on modifying the structure of this initial hit to improve its potency, selectivity, and pharmacokinetic properties.
Academic Relevance in Fundamental Organic Chemistry and Materials Science
From an academic perspective, this compound is a useful model compound for studying various aspects of organic chemistry. Its synthesis can be a practical example for teaching fundamental reactions such as reductive amination or the formation of carbon-nitrogen bonds. The molecule's asymmetry also makes it a relevant substrate for studies in stereoselective synthesis, where the goal is to produce a single enantiomer of a chiral molecule.
Future Research Avenues and Prospects
Exploration of Unconventional Synthetic Pathways and Novel Catalytic Systems
The efficient and stereoselective synthesis of diarylmethanamines is crucial for exploring their potential applications. Future research should focus on moving beyond traditional multi-step synthetic routes to more atom-economical and environmentally benign methodologies.
One promising avenue is the development of one-pot catalytic asymmetric syntheses. nih.gov Methodologies that begin from readily available starting materials, such as aryl bromides, could significantly streamline the production process. nih.gov The use of transition-metal catalysis, particularly with chiral ligands like phosphines or N-heterocyclic carbenes (NHCs), is central to achieving high enantioselectivity in the formation of chiral amines. nih.gov Research into novel catalyst systems, including bifunctional organocatalysts or advanced transition-metal complexes, could lead to reactions with higher yields and enantiomeric excesses. frontiersin.org
Furthermore, the incorporation of flow chemistry into the synthetic process presents a transformative opportunity. frontiersin.org Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can enhance efficiency, safety, and scalability. frontiersin.org Asymmetric electrocatalysis and photocatalytic reactions are also emerging as sustainable and powerful tools for enantioselective synthesis and should be explored for the production of (4-Chlorophenyl)(2-methylphenyl)methanamine and its analogues. nih.gov
| Synthetic Approach | Potential Catalysts/Systems | Key Advantages |
| Asymmetric Synthesis from Aryl Halides | Chiral Ligand-Metal Complexes (e.g., Pd, Cu, Zn) | Use of readily available starting materials, high potential for enantioselectivity. nih.gov |
| Organocatalysis | Chiral Brønsted acids, bifunctional amine-thioureas | Metal-free, environmentally benign, high stereocontrol. frontiersin.org |
| Flow Chemistry | Immobilized catalysts in microreactors | Enhanced control, safety, scalability, and efficiency. frontiersin.org |
| Electrocatalysis/Photocatalysis | Chiral redox mediators, photosensitizers | Sustainable, atom-efficient, novel reactivity. nih.gov |
Deeper Mechanistic Elucidation of Molecular Interactions at the Atomic Level
A fundamental understanding of how this compound interacts with biological targets is essential for rational drug design and the development of research tools. Future investigations should employ advanced analytical and spectroscopic techniques to probe these interactions at an atomic resolution.
Isotope effect studies, for instance, can provide profound insights into reaction mechanisms, such as those involved in enzymatic biotransformation by enzymes like diamine oxidase. nih.gov By strategically labeling the molecule with isotopes (e.g., Deuterium, Carbon-13, Nitrogen-15), researchers can track the fate of specific atoms during a reaction, helping to identify bond-breaking and bond-forming steps and elucidate the structure of transition states. nih.gov
High-resolution structural biology techniques, primarily X-ray crystallography and cryogenic electron microscopy (cryo-EM), will be indispensable. Co-crystallizing the compound with potential protein targets would reveal the precise binding mode, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern molecular recognition. This structural information is invaluable for understanding the basis of activity and for guiding the design of more potent and selective analogues.
Development of Enhanced Computational Models for Precise Activity and Selectivity Prediction
In silico methods are becoming increasingly vital in accelerating the discovery and optimization of new chemical entities. For this compound, developing robust computational models could significantly reduce the time and cost associated with laboratory screening.
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach. By correlating variations in the chemical structure of a series of analogues with their measured biological activity, 2D and 3D-QSAR models can be built to predict the activity of novel, unsynthesized compounds. rsc.orgmdpi.com These models help identify key molecular descriptors—such as electronic properties, lipophilicity (e.g., ALogP), and steric factors—that are critical for bioactivity. rsc.orgnih.gov
Beyond traditional QSAR, the application of machine learning and deep learning algorithms holds immense promise. researchgate.net Neural network models, trained on large datasets of molecular structures and their associated biological activities, can identify complex, non-linear relationships that are missed by conventional methods. nih.gov These advanced models can be used for a variety of predictive tasks, including target identification, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, and virtual screening of large compound libraries to identify new hits. rsc.orgresearchgate.net The development of such models requires high-quality, curated datasets and rigorous validation to ensure their predictive power and reliability. nih.gov
| Computational Method | Application | Potential Insights |
| 2D/3D-QSAR | Predict bioactivity based on molecular descriptors. | Identify key structural features for activity/selectivity. rsc.orgresearchgate.net |
| Molecular Docking | Predict binding mode and affinity to a target protein. | Visualize ligand-receptor interactions, guide analogue design. nih.gov |
| Molecular Dynamics (MD) | Simulate the dynamic behavior of the molecule and its complex with a target. | Understand conformational changes and binding stability. nih.gov |
| Machine Learning/AI | Predict bioactivity, toxicity, and pharmacokinetic properties. | Accelerate hit identification and lead optimization in low-data scenarios. researchgate.net |
Identification of Undiscovered Pre-clinical Biological Activities in Emerging Disease Models
The structural motifs within this compound—a diaryl scaffold with halogen substitution—are present in compounds with a wide range of biological activities. A systematic screening of this molecule against a diverse panel of biological targets and in various disease models could uncover novel therapeutic potential.
Given that similar diarylamine and diarylether structures have shown cytotoxic activity against human tumor cell lines, exploring its potential as an anticancer agent is a logical starting point. researchgate.net Screening against panels of cancer cell lines (e.g., NCI-60) and investigating its effect on key cancer-related pathways is warranted.
Furthermore, the prevalence of chlorinated phenyl rings in antibacterial and antiviral compounds suggests that this compound could possess antimicrobial properties. researchgate.netmdpi.commdpi.com Evaluation against clinically relevant pathogens, including drug-resistant strains like MRSA, would be a valuable line of inquiry. researchgate.net Other potential areas for investigation include anti-inflammatory activity, based on the activity of diarylpentanoid analogues, and neurological activity, as many CNS-active drugs feature diaryl groups. nih.gov The compound could also be investigated as a ligand for emerging therapeutic targets such as trace amine-associated receptors (TAARs) or as a modulator of pathways like pyroptosis, which is regulated by the gasdermin protein family. nih.govnih.gov
Design and Synthesis of Next-Generation Analogues with Tuned Properties for Research Applications
Building on the knowledge gained from the aforementioned research avenues, the final step is the rational design and synthesis of next-generation analogues with optimized properties. The goal is to create a library of related compounds to systematically probe structure-activity relationships (SAR) and develop molecules with enhanced potency, selectivity, and improved drug-like properties. nih.govnih.gov
Strategies for analogue design are well-established and can be readily applied. rsc.org These include:
Systematic Modification of Substituents: Replacing the chloro and methyl groups with a variety of other substituents (e.g., fluoro, bromo, methoxy, trifluoromethyl) to probe the effects of electronics and sterics on activity. nih.gov
Bioisosteric Replacement: Exchanging functional groups or rings with bioisosteres to improve properties while retaining biological activity.
Scaffold Hopping: Altering the core diarylmethanamine structure, for example, by introducing heteroatoms into the aryl rings or modifying the linker between them.
Conformational Constraint: Introducing cyclic structures or rigid linkers to lock the molecule into a specific, bioactive conformation, which can improve potency and selectivity. nih.gov
These synthetic efforts, guided by computational modeling and biological testing data, will create a virtuous cycle of design, synthesis, and evaluation, ultimately leading to the development of powerful new chemical probes or therapeutic leads based on the this compound scaffold. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4-Chlorophenyl)(2-methylphenyl)methanamine, and how can reaction conditions be optimized?
- Methodology : A two-step approach is typically employed:
Nucleophilic substitution : React 4-chlorobenzyl chloride with 2-methylphenylamine in the presence of a base (e.g., NaOH) to form the secondary amine .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Optimize reaction temperature (60–80°C) and solvent polarity to reduce by-products like unreacted starting materials or dimerization products .
- Key Parameters : Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane). Yield improvements (>70%) are achievable with excess 2-methylphenylamine (1.5–2.0 eq.) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm molecular structure via - and -NMR. Key signals include aromatic protons (δ 7.2–7.5 ppm) and the methanamine CH group (δ 3.8–4.2 ppm) .
- Mass Spectrometry (MS) : ESI-MS (positive mode) should show [M+H] at m/z 246.1 (CHClN) .
- HPLC : Use a C18 column (acetonitrile/water, 0.1% TFA) to assess purity (>95%) and detect impurities like unreacted benzyl chloride derivatives .
Q. What preliminary biological screening assays are suitable for this compound?
- In Vitro Assays :
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM to identify IC values .
- Enzyme Inhibition : Test against kinases or proteases (e.g., COX-2) using fluorogenic substrates. Compare activity to known inhibitors like Celecoxib .
- Data Interpretation : A >50% inhibition at 10 µM suggests potential therapeutic relevance.
Advanced Research Questions
Q. How do structural modifications to the 2-methylphenyl group affect bioactivity and selectivity?
- SAR Insights :
- Replace 2-methylphenyl with cyclopentyl () or 4-fluoro-3-methylphenyl ( ) to alter hydrophobicity and steric effects.
- Activity Trends : Bulky substituents (e.g., cyclopentyl) enhance receptor binding affinity but reduce solubility. Electron-withdrawing groups (e.g., -F) improve metabolic stability .
- Experimental Design : Synthesize analogs via parallel synthesis and compare IC values in enzyme assays. Use molecular docking (AutoDock Vina) to predict binding modes .
Q. How should researchers address contradictions in biological activity data across studies?
- Troubleshooting Steps :
Purity Verification : Re-analyze batches via HPLC to rule out impurities (e.g., hydrochloride salts, ).
Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) and include positive controls (e.g., Doxorubicin for cytotoxicity) .
Solubility Effects : Use DMSO stocks (<0.1% final concentration) to avoid solvent toxicity. Confirm solubility in assay buffers via dynamic light scattering .
Q. What computational strategies can predict the compound’s metabolic pathways and toxicity?
- In Silico Tools :
- ADMET Prediction : Use SwissADME to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .
- Toxicity Profiling : ProTox-II predicts hepatotoxicity (e.g., mitochondrial dysfunction) and carcinogenicity risks based on structural alerts .
- Validation : Compare predictions with in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
